molecular formula C21H19Cl2N3O3S B3614171 N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B3614171
M. Wt: 464.4 g/mol
InChI Key: BSZRUFANNVRRIS-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3S/c22-19-7-6-17(12-20(19)23)14-26(30(28,29)18-4-2-1-3-5-18)15-21(27)25-13-16-8-10-24-11-9-16/h1-12H,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZRUFANNVRRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate protecting groups.

    Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the glycinamide backbone with pyridin-4-ylmethyl halides under basic conditions.

    Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using phenylsulfonyl chlorides in the presence of a base.

    Addition of the 3,4-Dichlorobenzyl Group: The final step involves the alkylation of the intermediate with 3,4-dichlorobenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide: Similar structure but with a pyridin-3-ylmethyl group.

    N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with a pyridin-2-ylmethyl group.

Uniqueness

The uniqueness of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

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